![molecular formula C24H22O5 B15162235 1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) CAS No. 672917-12-3](/img/structure/B15162235.png)
1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) is a chemical compound with the molecular formula C22H20O4. It is known for its unique structure, which includes two benzyloxy groups and a hydroxy group attached to a phenylene ring, making it a compound of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of 1,1’-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) typically involves multiple steps. One common synthetic route includes the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
1,1’-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1’-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,1’-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one) can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
672917-12-3 |
|---|---|
Formule moléculaire |
C24H22O5 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
1-[3-acetyl-6-hydroxy-2,4-bis(phenylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C24H22O5/c1-16(25)22-20(27)13-21(28-14-18-9-5-3-6-10-18)23(17(2)26)24(22)29-15-19-11-7-4-8-12-19/h3-13,27H,14-15H2,1-2H3 |
Clé InChI |
KZWYXFPZKWNUTI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1O)OCC2=CC=CC=C2)C(=O)C)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
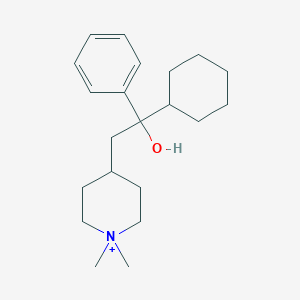
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
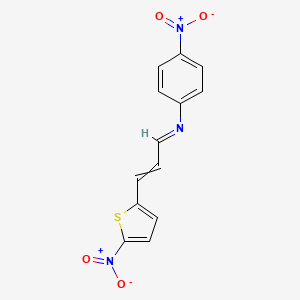
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
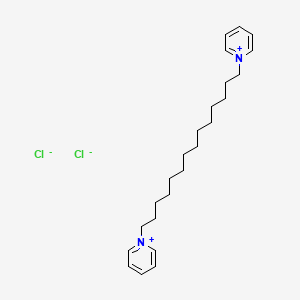
![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)

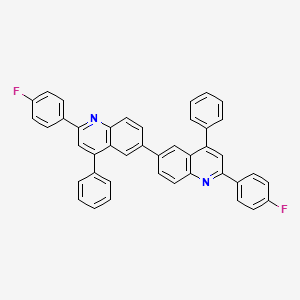
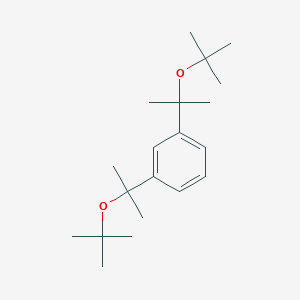

methanone](/img/structure/B15162227.png)
![1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B15162242.png)
